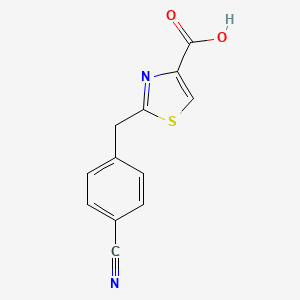

2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid

Description

Properties

Molecular Formula |

C12H8N2O2S |

|---|---|

Molecular Weight |

244.27 g/mol |

IUPAC Name |

2-[(4-cyanophenyl)methyl]-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C12H8N2O2S/c13-6-9-3-1-8(2-4-9)5-11-14-10(7-17-11)12(15)16/h1-4,7H,5H2,(H,15,16) |

InChI Key |

QXOJBFFIGWLVSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(4-Cyanobenzyl)thiazole-4-carboxylic acid typically involves:

- Construction of the thiazole ring system.

- Introduction of the 4-cyanobenzyl substituent at the 2-position.

- Functionalization of the 4-position with a carboxylic acid group.

These steps can be achieved through various routes, including condensation reactions, cyclizations, oxidations, and hydrolysis steps.

Preparation of Thiazole-4-carboxylic Acid Core

A foundational step is the synthesis of thiazole-4-carboxylic acid, which serves as the scaffold for further functionalization.

Method via L-Cysteine Hydrochloride and Formaldehyde (Patent CN102372680A)

Step 1: Condensation and Esterification

- Starting materials: L-cysteine hydrochloride and formaldehyde.

- Process: Condensation followed by esterification produces methyl thiazolidine-4-carboxylate.

- Conditions: Methanol solvent, dry hydrogen chloride gas passed until saturation, room temperature stirring for 12 hours.

- Product: Methyl thiazolidine-4-carboxylate hydrochloride salt, isolated by ether precipitation and filtration.

Step 2: Oxidation

- Oxidizing agent: Manganese dioxide (MnO2).

- Conditions: Acetonitrile solvent, 60–100 °C, stirring for 24–72 hours.

- Molar ratios: Methyl thiazolidine-4-carboxylate to MnO2 = 1:20–1:26; to acetonitrile = 1:200–1:230.

- Product: Methyl thiazole-4-carboxylate.

Step 3: Hydrolysis

- Reagents: 10% aqueous sodium hydroxide solution.

- Conditions: Reflux for 1 hour, followed by acidification to pH 3 with hydrochloric acid in an ice bath.

- Product: Thiazole-4-carboxylic acid precipitated, filtered, washed, and dried.

- Uses inexpensive and readily available starting materials.

- Mild reaction conditions.

- High conversion rates and selectivity.

- Simplified operation and reduced production costs.

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Condensation/Esterification | L-cysteine HCl, formaldehyde, MeOH, HCl gas, RT, 12h | Methyl thiazolidine-4-carboxylate hydrochloride | Ether precipitation for isolation |

| Oxidation | MnO2, acetonitrile, 60–100 °C, 24–72h | Methyl thiazole-4-carboxylate | High molar excess MnO2, long reaction time |

| Hydrolysis | 10% NaOH aqueous, reflux 1h, acidify to pH 3 | Thiazole-4-carboxylic acid | Precipitation and filtration |

Palladium-Catalyzed Cyclization for Benzothiazole Derivatives (Scientific Literature)

Though focused on benzothiazoles, Pd-catalyzed cyclization methods provide useful insights for related thiazole derivatives:

-

- Cyclization of N-arylcyanothioformamides using palladium chloride and copper iodide catalysts.

- Conditions: Heating at 120 °C for 4 hours in DMSO/DMF solvent mixture.

- Additives: Potassium iodide enhances yield.

- Yields around 49–51% reported for benzothiazole-2-carbonitrile derivatives.

-

- This catalytic system might be adapted for synthesizing 2-(4-cyanobenzyl)thiazole derivatives by modifying the aryl substituent.

Functionalization of the Carboxylic Acid Moiety

- Amide coupling and esterification methods are standard for modifying the carboxylic acid group on thiazole rings.

- Typical reagents include carbodiimides like EDC, coupling agents like HOBt, and amines in solvents such as DMF at room temperature.

- Oxidation and halogenation steps may be used for further derivatization.

Summary Table of Preparation Steps for this compound

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) for esterification or amidation.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: 2-(4-Aminobenzyl)thiazole-4-carboxylic Acid.

Substitution: Esters or amides of this compound.

Scientific Research Applications

2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antibacterial and antifungal activities.

Medicine: Explored for its anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The nitrile group can also participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among thiazole-4-carboxylic acid derivatives lie in the substituents at position 2 of the thiazole ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

- Electronic Effects: Electron-withdrawing groups (e.g., cyano, fluorine) can modulate the thiazole ring’s electron density, affecting reactivity and binding to enzymes or receptors .

Anticancer Activity :

- The trimethoxy group may enhance DNA intercalation or tubulin inhibition .

- Inference for Target Compound: The cyanobenzyl group’s electron-withdrawing nature could improve binding to kinase domains or apoptotic pathways, though specific data are needed.

Neuroprotective Effects :

- Thiazole-carboxamide derivatives (e.g., TC-1 to TC-5 in ) modulate AMPA receptors, reducing neuronal excitotoxicity. The 4-methoxyphenyl substituent in TC-1 was critical for activity .

- Inference for Target Compound: The cyano group’s polarity might limit blood-brain barrier penetration, but structural optimization (e.g., ester prodrugs) could enhance CNS delivery.

Antimicrobial and Antioxidant Activity :

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., CN, F) : Enhance binding to polar enzyme active sites (e.g., kinases) but may reduce solubility.

- Electron-Donating Groups (e.g., OCH₃, CH₃) : Improve lipophilicity and membrane permeability but may decrease target affinity .

- Hybrid Derivatives : Esters (e.g., ethyl esters in ) balance solubility and bioavailability, while amides () enhance stability .

Biological Activity

2-(4-Cyanobenzyl)thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 230.24 g/mol. The compound features a thiazole ring, a carboxylic acid functional group, and a cyanobenzyl substituent, which contribute to its biological activity.

Research indicates that thiazole derivatives, including this compound, exhibit various mechanisms of action:

- Antitumor Activity : Thiazole compounds have shown promise as anticancer agents. For instance, structure-activity relationship (SAR) studies reveal that modifications in the thiazole ring significantly influence cytotoxicity against cancer cell lines. Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer types, including melanoma and prostate cancer .

- Enzyme Inhibition : This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, thiazole derivatives have been reported to inhibit xanthine oxidase, an enzyme linked to gout and oxidative stress .

Anticancer Properties

A significant body of research highlights the anticancer potential of thiazole derivatives:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| ATCAA-1 | Prostate Cancer | 0.7 - 1.0 | Tubulin polymerization inhibitor |

| ATCAA-1 | Melanoma | 1.8 - 2.6 | Inhibition of cell proliferation |

| Compound A | Various Tumor Types | 0.124 - 3.81 | General cytotoxicity |

These findings suggest that structural modifications can enhance the potency of thiazole derivatives against specific cancer types.

Antioxidant and Anti-inflammatory Effects

Thiazole compounds are also known for their antioxidant properties. Studies have shown that they can scavenge free radicals and reduce oxidative stress markers in cellular models. Additionally, some derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Studies

- Tyrosinase Inhibition : A study on related compounds demonstrated that certain thiazolidine derivatives could inhibit tyrosinase activity significantly (up to 66.47% at 20 µM), suggesting potential applications in skin whitening agents or treatments for hyperpigmentation disorders .

- Anticonvulsant Activity : Some thiazole derivatives have shown anticonvulsant effects in animal models, indicating their potential utility in treating epilepsy .

Future Directions

Research into the biological activity of this compound is ongoing, with several avenues for exploration:

- Mechanistic Studies : Further investigation into the precise mechanisms by which this compound exerts its biological effects will be crucial for optimizing its therapeutic applications.

- Clinical Trials : Promising preclinical results warrant clinical trials to evaluate safety and efficacy in humans.

- Structural Optimization : Continued SAR studies could lead to the development of more potent analogs with improved pharmacokinetic profiles.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(4-Cyanobenzyl)thiazole-4-carboxylic Acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a substituted benzyl group to a thiazole-carboxylic acid core. For example, EDCI/HOBt-mediated amidation (used in thiazole derivatives) achieves high yields (~98%) under mild conditions . Key steps include:

- Precursor preparation : Reacting L- or D-cysteine with nitriles to form thiazoline intermediates, followed by oxidation to thiazoles .

- Coupling : Use of 3,4,5-trimethoxyaniline or similar aromatic amines with excess carboxylic acid (2–3× molar ratio) in DCM/DMF .

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. Q2. Which analytical techniques are critical for characterizing thiazole-carboxylic acid derivatives?

Methodological Answer:

- Structural confirmation : -NMR (e.g., δ 8.98 ppm for aromatic protons in trimethoxy-substituted analogs ) and -NMR for carbonyl (C=O) and nitrile (C≡N) groups.

- Purity assessment : HPLC (≥98% purity criteria ) and mass spectrometry (ESI-MS for [M+H]+ ions ).

- Crystallography : X-ray diffraction for unambiguous structural assignment, as demonstrated for the related compound "虫草噻唑A" .

Q. Q3. What are the primary biological activities reported for thiazole-carboxylic acid analogs?

Methodological Answer:

- Antidiabetic potential : Inhibition of α-glucosidase (IC values in µM range) via competitive binding, as shown for 2-(4-hydroxy-3,5-dimethoxybenzoyl)thiazole-4-carboxylic acid .

- Anticancer activity : Induction of apoptosis in cancer cell lines (e.g., via AhR receptor modulation ).

- Antimicrobial properties : Gram-positive bacteria inhibition (MIC 8–32 µg/mL) through disruption of membrane integrity .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., substituents on the benzyl group) affect biological activity and selectivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., -CN) : Enhance metabolic stability and receptor binding affinity (e.g., AhR ligands with 4-cyanobenzyl groups show improved IC values ).

- Methoxy substitutions : Increase lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .

- Steric effects : Bulky substituents (e.g., tert-butyl) reduce enzymatic degradation but may lower solubility .

Validation : SAR studies using in silico docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition ).

Q. Q5. How can researchers resolve contradictions in reported biological data for thiazole-carboxylic acid derivatives?

Methodological Answer:

- Assay standardization : Variability in α-glucosidase inhibition assays (e.g., substrate concentration, pH) may explain discrepancies. Use positive controls (e.g., acarbose) and replicate protocols from validated studies .

- Cellular context : Differences in cell lines (e.g., HepG2 vs. MCF-7) affect cytotoxicity results. Cross-validate findings using primary cells or 3D tumor models .

- Metabolic stability : Assess compound half-life in liver microsomes to differentiate true activity from artifact .

Q. Q6. What mechanistic insights exist for the anticancer activity of this compound analogs?

Methodological Answer:

- AhR pathway activation : Ligands like 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) induce apoptosis via AhR/ARNT complex formation, upregulating pro-apoptotic genes (e.g., Bax) .

- ROS modulation : Thiazole derivatives increase intracellular ROS, triggering mitochondrial dysfunction (JC-1 assay recommended) .

- In vivo validation : Use transgenic models (e.g., TRAMP mice) to assess efficacy and toxicity .

Methodological Challenges and Solutions

Q. Q7. How to optimize solubility and bioavailability of thiazole-carboxylic acid derivatives?

Methodological Answer:

- Salt formation : Convert carboxylic acid to sodium or potassium salts (improves aqueous solubility >10×) .

- Prodrug strategies : Esterification (e.g., ethyl ester prodrugs) enhances membrane permeability, as seen in 2-(4-nitrophenyl)thiazole-4-carboxylic acid ethyl ester .

- Nanoformulation : Encapsulate in PEGylated liposomes (reduces plasma protein binding) .

Q. Q8. What computational tools are effective for predicting ADMET properties?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP450 inhibition, and hERG liability .

- Toxicity alerts : Derek Nexus identifies structural alerts (e.g., nitrile group hepatotoxicity) .

- Validation : Compare in silico predictions with in vitro Caco-2 permeability and Ames test results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.